![molecular formula C13H26N2 B1529397 (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine CAS No. 1341454-45-2](/img/structure/B1529397.png)
(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine
Descripción general
Descripción
“(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine” is a chemical compound with the CAS Number: 1341454-45-2 . It has a molecular weight of 210.36 . The IUPAC name for this compound is N-(cyclopropylmethyl)-N-ethyl-2-(4-piperidinyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2/c1-2-15(11-13-3-4-13)10-7-12-5-8-14-9-6-12/h12-14H,2-11H2,1H3 . This code provides a unique representation of the molecular structure.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Piperidines
Research has shown the efficacy of related compounds in stereoselective cyclization processes to synthesize functionalized piperidines. For instance, CAN-mediated cyclization of epoxypropyl cinnamyl amines leads to the synthesis of 3,4,5-trisubstituted piperidines, illustrating a pathway for creating complex piperidine structures which could be analogs to (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine (Nair et al., 2006).
Catalyst in Organic Synthesis
Zinc(II)-catalyzed synthesis demonstrates the formation of highly functionalized piperidines from propargyl amines and cyclopropanes, suggesting that compounds with cyclopropyl and piperidine moieties, like (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine, could act as intermediates or catalysts in organic synthesis (Lebold et al., 2009).
Lithiation-Substitution Reactions
Lithiation-substitution reactions at the α and β positions of N-Boc N-alkyl cyclopropyl amines have been explored, indicating potential for direct functionalization of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine at its cyclopropyl group (Park & Beak, 1996).
Antimicrobial and Cytotoxic Activity
Synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, related to the structure of interest, has shown potential as antibacterial agents. This implies that derivatives of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine could have similar applications (Miyamoto et al., 1987).
Vasodilation Properties
Research into novel 3-pyridinecarboxylates, potentially related to the structural framework of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine, has been conducted to explore vasodilation properties, indicating potential therapeutic applications (Girgis et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-ethyl-2-piperidin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-15(11-13-3-4-13)10-7-12-5-8-14-9-6-12/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCMKNDWEWHATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)

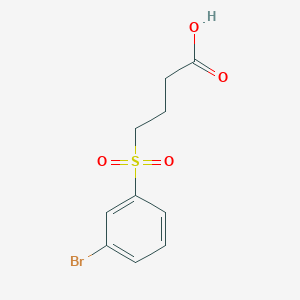


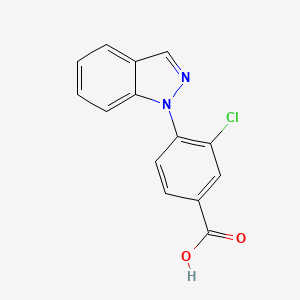
![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)
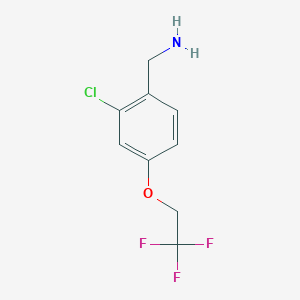
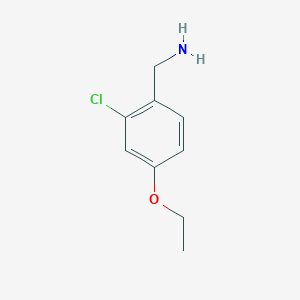
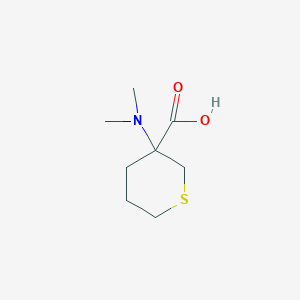
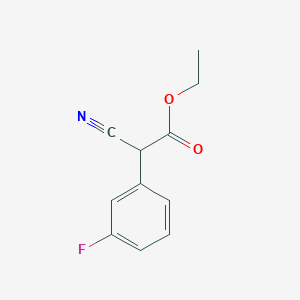
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)
![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)